p-Methylcinnamaldehyde
Overview
Description
p-Methylcinnamaldehyde is a chemical compound that belongs to the class of organic compounds known as cinnamaldehydes. These compounds are characterized by the presence of a benzene ring with an attached aldehyde group and a methyl group in the para position. p-Methylcinnamaldehyde is commonly used as an intermediate in the synthesis of various pharmaceuticals, fragrances, and other organic compounds.
Synthesis Analysis
The synthesis of p-Methylcinnamaldehyde can be achieved through various catalytic methods. One approach involves the direct synthesis from acetaldehyde using an organic amine-catalyzed dehydrogenation mechanism, which has been shown to be a green and efficient route with high selectivity and conversion rates . Another method includes the condensation of benzaldehyde and propanal using a multifunctional catalyst derived from hydrotalcite, which simplifies the process to a "one-pot" synthesis .
Molecular Structure Analysis
The molecular structure of p-Methylcinnamaldehyde is characterized by the presence of a benzene ring with a methyl group at the para position relative to the aldehyde group. This structure can be modified through various reactions, such as the Pd-catalyzed ortho C-H methylation and fluorination, which introduces additional functional groups to the benzene ring .
Chemical Reactions Analysis
p-Methylcinnamaldehyde can undergo a variety of chemical reactions. It can be hydrogenated to form hydrocinnamaldehydes using cobalt carbonyl and amines as catalysts, which results in high yields of the desired products . Additionally, it can be used to synthesize alpha-cyanocinnamaldehydes through a cross-aldol condensation reaction with acrylonitrile . The compound also exhibits photoisomerization properties, as demonstrated in studies of para-methoxy methylcinnamate, which shares a similar structure [3, 9].
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Methylcinnamaldehyde are influenced by its functional groups. The aldehyde group contributes to its reactivity in condensation reactions, while the methyl group can affect its hydrophobicity and steric interactions. The compound's photophysical and photochemical behaviors have been studied using spectroscopic methods, revealing insights into its excited-state dynamics and photoprotection mechanisms [3, 9].
Scientific Research Applications
Epigenetic Influences and Gene Regulation
Research has unveiled the crucial role of p-Methylcinnamaldehyde in the realm of epigenetics, particularly concerning DNA methylation, a process integral to gene regulation and expression. DNA methylation patterns are known to exhibit unique temporal sequences throughout life, significantly influencing genotypic variations and correlating with gene expression in certain instances. This phenomenon is especially evident in the development and aging of the human prefrontal cortex, highlighting the dynamic nature of promoter DNA methylation in the brain and its modification by genetic variance, ultimately regulating gene transcription. The implications of these findings are vast, opening avenues for further exploration of the intricate relationship between DNA methylation, genetic variance, and gene expression in brain development and function (Numata et al., 2012).
Environmental Influences on Epigenetic Patterns
The interplay between environmental factors and epigenetic patterns has been a focal point of research, particularly concerning DNA methylation in children. Studies have shown that exposure to persistent organic pollutants (POPs) during the prenatal period may be associated with alterations in DNA methylation, as evidenced by lower methylation levels observed in children exposed to higher prenatal levels of certain POPs. This suggests that environmental exposures, such as POPs, can have lasting effects on epigenetic mechanisms, potentially impacting health outcomes. Such findings underscore the significance of understanding the environmental determinants of epigenetic modifications and their implications for human health (Huen et al., 2014).
Safety And Hazards
Future Directions
The future directions of research on p-Methylcinnamaldehyde could involve further exploration of its potential uses and effects in various fields. This could include more detailed studies on its physical and chemical properties, its potential biological effects, and its possible applications in areas such as medicine or materials science .
properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOUYOVAEBQFHU-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862681 | |
Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellowish crystals | |
Record name | 3-(4-Methylphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 °C. @ 25.00 mm Hg | |
Record name | 3-(4-Methylphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; moderately soluble in oils, moderately soluble (in ethanol) | |
Record name | p-Methylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
p-Methylcinnamaldehyde | |
CAS RN |
1504-75-2, 56578-35-9 | |
Record name | p-Methyl cinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenal, 3-(4-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-methlycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHYLCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(4-Methylphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.5 °C | |
Record name | 3-(4-Methylphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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